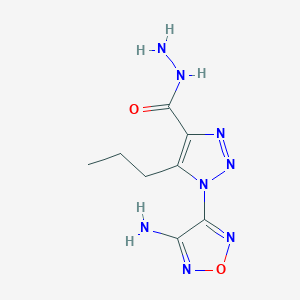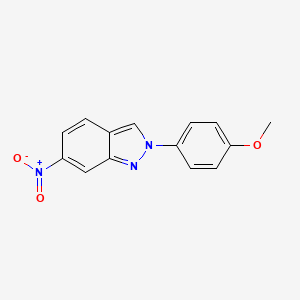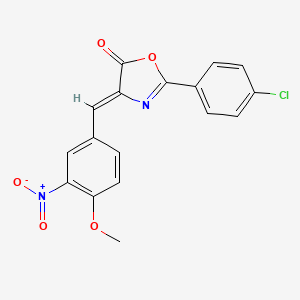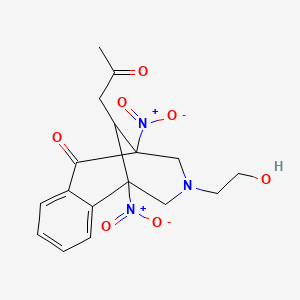![molecular formula C30H26FN3O5 B14948517 3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of benzyl and fluorobenzyl groups, along with multiple oxo groups and a spiro linkage between an indole and a pyrrolo[3,4-c]pyrrole moiety
準備方法
The synthesis of 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid involves multiple steps, including the formation of the spiro linkage and the introduction of benzyl and fluorobenzyl groups. The synthetic route typically starts with the preparation of the indole and pyrrolo[3,4-c]pyrrole precursors, followed by their coupling to form the spiro structure. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxo groups makes it susceptible to further oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert oxo groups to hydroxyl groups.
Substitution: The benzyl and fluorobenzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzyl and fluorobenzyl groups or the oxo functionalities.
科学的研究の応用
3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid has several scientific research applications, including:
Chemistry: It serves as a model compound for studying spiro structures and their reactivity. Its unique arrangement of functional groups makes it a valuable subject for synthetic and mechanistic studies.
Biology: The compound’s potential biological activity can be explored for drug discovery and development. Its structural features may interact with specific biological targets, leading to potential therapeutic applications.
Medicine: Research into its pharmacological properties could reveal new insights into its potential as a drug candidate for various diseases.
Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.
作用機序
The mechanism by which 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid exerts its effects depends on its interaction with molecular targets and pathways. The compound’s structure suggests that it may interact with specific enzymes or receptors, leading to modulation of their activity. The presence of fluorobenzyl groups may enhance its binding affinity to certain targets, while the spiro structure could influence its overall stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
When compared to other similar compounds, 3-[5’-benzyl-1-(2-fluorobenzyl)-2,4’,6’-trioxo-1,2,3’,3a’,4’,5’,6’,6a’-octahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-3’-yl]propanoic acid stands out due to its unique spiro structure and the presence of both benzyl and fluorobenzyl groups. Similar compounds may include:
Spiroindoles: Compounds with a spiro linkage between an indole and another ring system.
Fluorobenzyl derivatives: Compounds containing fluorobenzyl groups, which may exhibit similar reactivity and biological activity.
Oxoindoles: Compounds with multiple oxo groups attached to an indole moiety.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
特性
分子式 |
C30H26FN3O5 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
3-[5-benzyl-1'-[(2-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C30H26FN3O5/c31-21-12-6-4-10-19(21)17-33-23-13-7-5-11-20(23)30(29(33)39)26-25(22(32-30)14-15-24(35)36)27(37)34(28(26)38)16-18-8-2-1-3-9-18/h1-13,22,25-26,32H,14-17H2,(H,35,36) |
InChIキー |
HKAUWMMVQGDEAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14948438.png)


![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948470.png)
![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)

![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)

![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
